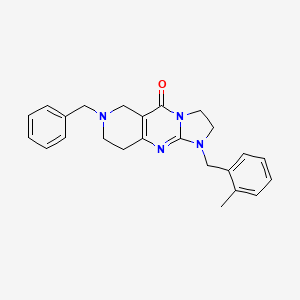
Linear TIC10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
One of TIC10 isomers, to be used as the negative controller in TIC assays; High Quality Biochemicals for Research Uses
Aplicaciones Científicas De Investigación
Potent Anti-Cancer Activity : ONC201, initially identified as TIC10, has shown potent anti-tumor efficacy in preclinical cancer models. Its structure is an angular [3,4-e] isomer, which is the active form associated with its anti-cancer activity (Wagner et al., 2014).
Activation of TRAIL Pathway : TIC10 activates the TRAIL gene, an endogenous tumor suppressor, through the inactivation of Akt and ERK. This leads to up-regulation of TRAIL gene expression and has implications for effective cancer treatment (Allen et al., 2013).
Synergy with Other Anticancer Drugs : TIC10's combination with drugs like sorafenib shows synergistic effects, enhancing the induction of TRAIL and its receptor DR5, leading to potent cell death in cancer models (Allen et al., 2015).
Targeting Cancer Stem Cells : TIC10 targets both non-cancer stem cells (CSCs) and CSCs in colorectal cancer, affecting their self-renewal and survival in an Akt-Foxo3a-TRAIL-dependent manner. This highlights its potential for comprehensive cancer treatment (Prabhu et al., 2015).
Effect on Hepatocellular Carcinoma Cells : TIC10 effectively inhibits the proliferation and induces apoptosis in hepatocellular carcinoma cells. It modulates key pathways like Akt-Erk and enhances Foxo3a nuclear translocation, impacting TRAIL and death receptor-5 (DR5) expression (Cheng et al., 2017).
Potential Use in Pancreatic Cancer : In preclinical models, TIC10 shows significant anti-pancreatic cancer activity, especially when combined with gemcitabine. This combination effectively inhibits tumor growth and prolongs survival in pancreatic cancer models (Zhang et al., 2016).
Propiedades
IUPAC Name |
11-benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-27-13-14-28-23(29)21-17-26(12-11-22(21)25-24(27)28)15-19-8-3-2-4-9-19/h2-10H,11-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNBPKFMVTVDRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN3C2=NC4=C(C3=O)CN(CC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101106864 |
Source


|
| Record name | Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101106864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one | |
CAS RN |
1616632-80-4 |
Source


|
| Record name | Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616632-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101106864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B560396.png)
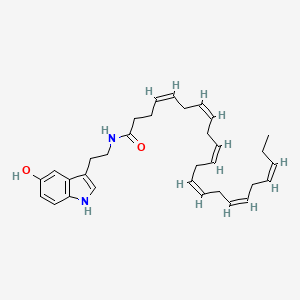
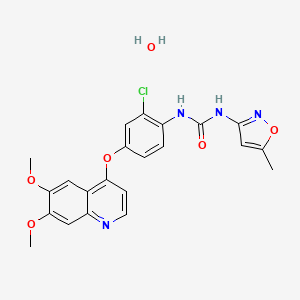
![4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B560400.png)
![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)
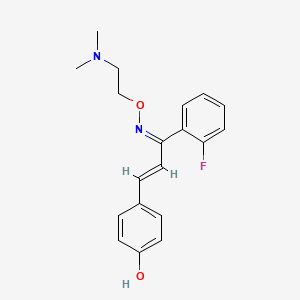
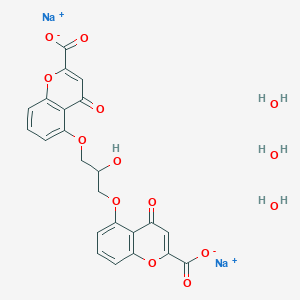
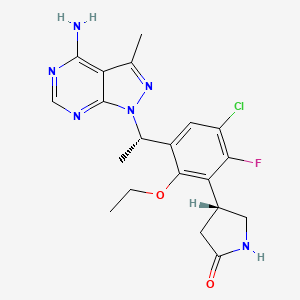
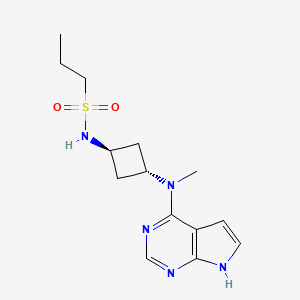
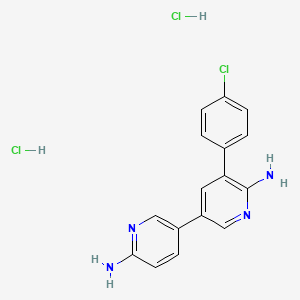

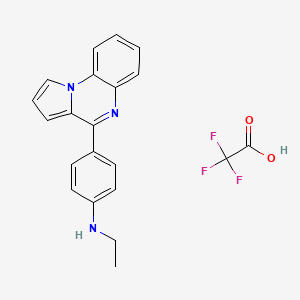
![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)
